8-[4-(1,3-thiazol-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene
Description
8-[4-(1,3-Thiazol-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene is a bicyclic compound featuring an 8-azabicyclo[3.2.1]oct-2-ene core substituted at the 8-position with a 4-(thiazol-2-yloxy)benzoyl group. The bicyclic scaffold is structurally related to tropane alkaloids, which are known for their pharmacological activity in modulating neurotransmitter systems .
Characterization typically involves NMR, HRMS-TOF, and MS-ESI .
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-[4-(1,3-thiazol-2-yloxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c20-16(19-13-2-1-3-14(19)7-6-13)12-4-8-15(9-5-12)21-17-18-10-11-22-17/h1-2,4-5,8-11,13-14H,3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWJCQYHJMDQMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC=C(C=C3)OC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-[4-(1,3-thiazol-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, including the formation of the thiazole ring and the subsequent coupling with the bicyclic octene structure. Common synthetic routes include:
Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable thiourea derivative with an α-haloketone under basic conditions.
Chemical Reactions Analysis
8-[4-(1,3-thiazol-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzoyl group.
Scientific Research Applications
8-[4-(1,3-thiazol-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial and antifungal properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-[4-(1,3-thiazol-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups: Cyano-fluorophenyl substituents (e.g., Compound 11) reduce yields (45%) compared to carbamates (58% for Compound 15), likely due to steric hindrance or electronic deactivation . The target compound’s thiazole-oxybenzoyl group may similarly impact reactivity during synthesis.
- Boron-Containing Derivatives : Boronated analogs (e.g., 8-Boc-3-(dioxaborolan-2-yl)-...) are synthesized for cross-coupling applications, highlighting the scaffold’s versatility .
Physicochemical Properties
Table 2: Molecular Weight and Solubility Trends
*Estimated based on similar benzoyl derivatives.
Key Observations :
Table 3: Inferred Bioactivity Based on Structural Analogs
Key Observations :
- Thiazole vs. Naphthamide : The target’s thiazole group may enhance selectivity for nAChRs compared to naphthamide derivatives, which exhibit broader antipathogenic effects .
- Receptor Specificity: Carbamates (e.g., Compound 15) and quinoline derivatives (11n) are optimized for cholinergic receptor binding, whereas sulfonamides (D4) serve as synthetic intermediates .
Biological Activity
The compound 8-[4-(1,3-thiazol-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene , identified by its CAS number 2191216-84-7 , is a member of the azabicyclo[3.2.1]octane family, which has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 381.5 g/mol . Its structure features a bicyclic core that is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 381.5 g/mol |
| CAS Number | 2191216-84-7 |
Kappa Opioid Receptor Antagonism
Research has indicated that compounds within the azabicyclo[3.2.1]octane series exhibit potent antagonistic activity at the kappa opioid receptor (KOR). For instance, an analog of this compound demonstrated a KOR IC50 value of 20 nM , indicating high potency and selectivity against other opioid receptors (μ and δ) with ratios exceeding 400 . This selectivity is significant for developing treatments for conditions such as pain and mood disorders without the side effects associated with traditional opioids.
Central Nervous System (CNS) Exposure
The modification of the azabicyclo scaffold has led to improved CNS exposure, which is critical for compounds intended for neurological applications. The ability to reverse kappa agonist-induced diuresis in vivo further supports its potential therapeutic use in managing conditions involving KOR .
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications to the pendant groups significantly influence the biological activity of these compounds. For example, altering the N-substitution to include cyclohexylurea moieties resulted in analogs with enhanced selectivity profiles and reduced hERG channel inhibition, which is crucial for minimizing cardiac side effects .
The proposed mechanism of action involves the compound's interaction with specific molecular targets, particularly the kappa opioid receptor. By binding to KOR, it modulates neurotransmitter release and alters pain perception pathways, potentially offering a new avenue for pain management therapies without the addictive properties of conventional opioids .
Case Studies
- Study on Diuresis Reversal : In a rat model, an analog from this series was shown to effectively reverse diuresis induced by kappa agonists, demonstrating its functional antagonism at KOR .
- Selectivity Assessment : A detailed assessment of various analogs revealed that structural variations significantly impacted their pharmacological profiles, underscoring the importance of SAR in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
